molecular formula C21H24N6O B4568868 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole

Cat. No.: B4568868
M. Wt: 376.5 g/mol
InChI Key: FSXLYGNZNBXFGG-UHFFFAOYSA-N
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Description

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 1,5-dimethylpyrazol-4-yl groups and a 4-methoxyphenylmethyl group attached to the central pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 1,5-dimethylpyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Synthesis of 4-methoxybenzyl chloride: This involves the chlorination of 4-methoxybenzyl alcohol using thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 1,5-dimethylpyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    4-methoxyphenylpyrazole: Another pyrazole derivative with a methoxyphenyl group.

    1,5-dimethylpyrazole: A precursor in the synthesis of the target compound.

Uniqueness

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole is unique due to the presence of both 1,5-dimethylpyrazol-4-yl groups and a 4-methoxyphenylmethyl group, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a compound of significant interest in various research fields.

Properties

IUPAC Name

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-14-18(11-22-25(14)3)20-10-21(19-12-23-26(4)15(19)2)27(24-20)13-16-6-8-17(28-5)9-7-16/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXLYGNZNBXFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2CC3=CC=C(C=C3)OC)C4=C(N(N=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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